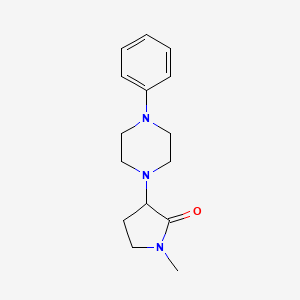![molecular formula C13H7N3 B14214086 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile CAS No. 791104-42-2](/img/structure/B14214086.png)
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C13H7N3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound features a benzonitrile group attached to a pyrimidinyl ethynyl moiety, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile typically involves the coupling of a pyrimidinyl ethynyl derivative with a benzonitrile precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the pyrimidinyl group.
Benzonitrile: Lacks both the ethynyl and pyrimidinyl groups.
Pyrimidinyl derivatives: Compounds with similar pyrimidinyl groups but different substituents.
Uniqueness
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is unique due to the presence of both the pyrimidinyl and ethynyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
791104-42-2 |
|---|---|
Formule moléculaire |
C13H7N3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-(2-pyrimidin-5-ylethynyl)benzonitrile |
InChI |
InChI=1S/C13H7N3/c14-7-12-4-1-11(2-5-12)3-6-13-8-15-10-16-9-13/h1-2,4-5,8-10H |
Clé InChI |
CGRSYSHFGLWAMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CN=CN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


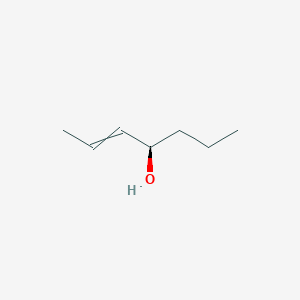
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)

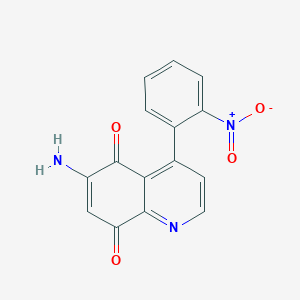

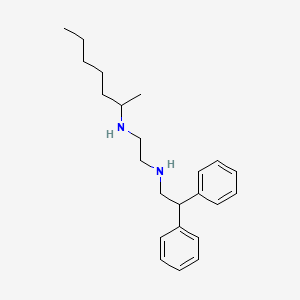
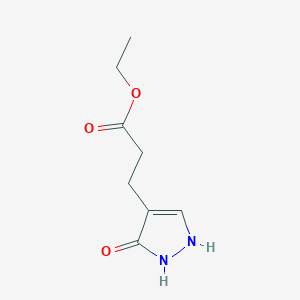
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
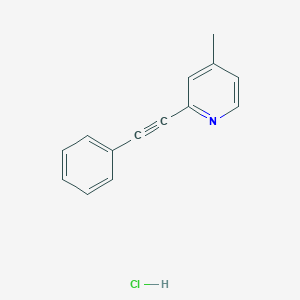
![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)
